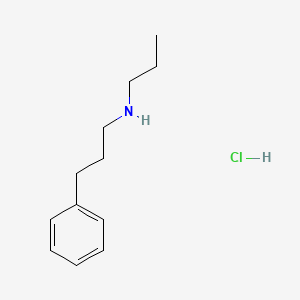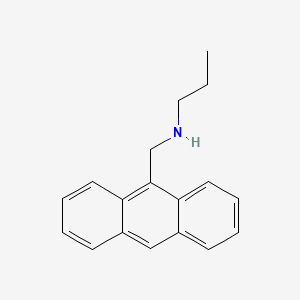
(3-Phenylpropyl)(propyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenylpropyl)(propyl)amine hydrochloride is a synthetic compound. It has a linear formula of C6H5(CH2)3NH2 . The molecular weight is 135.21 .
Molecular Structure Analysis
The molecular structure of (3-Phenylpropyl)(propyl)amine hydrochloride is represented by the linear formula C6H5(CH2)3NH2 . The molecular weight is 135.21 .Chemical Reactions Analysis
Amines like (3-Phenylpropyl)(propyl)amine hydrochloride can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their classification . Amines typically have three bonds and one pair of lone pair electrons . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .科学的研究の応用
Biodegradation and Catabolism
(3-Phenylpropyl)(propyl)amine hydrochloride is related to the chemical family of aromatic compounds and amines, which have been extensively studied for their biodegradation and catabolic pathways. Research on Escherichia coli demonstrates its capability to utilize various aromatic compounds and amines as sole carbon and energy sources. This includes the catabolism of aromatic acids and amines such as phenylacetic acid, phenylpropionic acid, and related amines, highlighting a biochemical pathway for the degradation of similar structures (Díaz et al., 2001).
Anticancer Properties
Cinnamic acid derivatives, structurally related to (3-Phenylpropyl)(propyl)amine hydrochloride, have garnered interest in medicinal research for their anticancer potentials. These derivatives have been explored for their synthesis, biological evaluation, and antitumor efficacy, indicating a potential area of investigation for (3-Phenylpropyl)(propyl)amine hydrochloride in cancer therapy (De, Baltas, & Bedos-Belval, 2011).
Advanced Oxidation Processes for Degradation
Studies on the degradation of nitrogen-containing hazardous compounds, including aromatic amines, emphasize the effectiveness of advanced oxidation processes (AOPs). This suggests that (3-Phenylpropyl)(propyl)amine hydrochloride could potentially be subjected to similar treatment methods for environmental detoxification purposes (Bhat & Gogate, 2021).
Application in Biomolecule Immobilization
Research on plasma methods for generating chemically reactive surfaces for biomolecule immobilization identifies amines as crucial functional groups. Aminated surfaces, including those possibly derived from (3-Phenylpropyl)(propyl)amine hydrochloride, have been used for bio-interface applications, suggesting its potential in creating surfaces for cell colonization and protein immobilization (Siow et al., 2006).
Safety and Hazards
作用機序
Target of Action
The primary targets of (3-Phenylpropyl)(propyl)amine hydrochloride are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The interaction with these targets may lead to changes in their activity, potentially influencing various biological processes.
特性
IUPAC Name |
3-phenyl-N-propylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVMYQHQDBKOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpropyl)(propyl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6344021.png)

amine hydrochloride](/img/structure/B6344032.png)

![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)
amine](/img/structure/B6344059.png)


![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
amine hydrochloride](/img/structure/B6344130.png)